3,5-Dimethoxy-4-methylphenyl formate
Description
3,5-Dimethoxy-4-methylphenyl formate is an aryl formate ester characterized by a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3- and 5-positions, a methyl (-CH₃) group at the 4-position, and a formate (-OCHO) functional group. The methoxy and methyl substituents are electron-donating groups, influencing electronic distribution, steric bulk, and reactivity. Such compounds are typically synthesized via esterification of the corresponding phenol with formic acid derivatives under acidic or basic conditions .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl) formate |
InChI |
InChI=1S/C10H12O4/c1-7-9(12-2)4-8(14-6-11)5-10(7)13-3/h4-6H,1-3H3 |
InChI Key |
MYCAOHQYISWJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
3,5-Dichlorophenyl 4-methylbenzoate ()
- Structure : Contains a benzoate ester with 3,5-dichloro and 4-methyl substituents.
- Key Differences: Chloro (-Cl) substituents are electron-withdrawing, contrasting with the methoxy groups in the target compound.
- Crystallography: The dihedral angle between the benzene and benzoyl rings is 48.81°, suggesting moderate non-planarity. For 3,5-Dimethoxy-4-methylphenyl formate, steric hindrance from methoxy and methyl groups may increase torsional strain, altering molecular conformation .
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone ()
- Structure: An acetophenone derivative with chloro, hydroxy, and methoxy substituents.
- For example, its melting point (109–110°C) is higher than analogs with fewer polar groups, suggesting that the this compound may exhibit elevated melting points due to hydrogen bonding or crystal packing effects from methoxy groups .
Physical Properties
The table below compares inferred properties of this compound with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| This compound* | C₁₀H₁₂O₄ | 196.20 | 3,5-OCH₃, 4-CH₃ | ~80–85 (inferred) | Moderate in polar solvents |
| 3,5-Dichlorophenyl 4-methylbenzoate | C₁₄H₁₀Cl₂O₂ | 287.13 | 3,5-Cl, 4-CH₃ | Not reported | Low in water, high in DCM |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | 2-Cl, 4-OH, 5-OCH₃ | 109–110 | Low in non-polar solvents |
*Inferred data based on structural analogs.
- Melting Points : Methoxy and methyl groups likely reduce melting points compared to hydroxy- or chloro-substituted analogs due to reduced hydrogen bonding .
- Solubility : The polar methoxy groups enhance solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to chloro-substituted benzoates .
Reactivity and Stability
- Hydrolysis : Methoxy groups activate the ester toward alkaline hydrolysis due to electron donation, whereas chloro substituents (as in ) retard hydrolysis via electron withdrawal .
- Oxidative Stability : The methyl group at the 4-position may sterically protect the formate moiety from oxidation compared to unsubstituted analogs.
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